1-(Ethoxymethoxy)-2-ethynylbenzene 1-(Ethoxymethoxy)-2-ethynylbenzene
Brand Name: Vulcanchem
CAS No.: 2470438-14-1
VCID: VC4243440
InChI: InChI=1S/C11H12O2/c1-3-10-7-5-6-8-11(10)13-9-12-4-2/h1,5-8H,4,9H2,2H3
SMILES: CCOCOC1=CC=CC=C1C#C
Molecular Formula: C11H12O2
Molecular Weight: 176.215

1-(Ethoxymethoxy)-2-ethynylbenzene

CAS No.: 2470438-14-1

Cat. No.: VC4243440

Molecular Formula: C11H12O2

Molecular Weight: 176.215

* For research use only. Not for human or veterinary use.

1-(Ethoxymethoxy)-2-ethynylbenzene - 2470438-14-1

Specification

CAS No. 2470438-14-1
Molecular Formula C11H12O2
Molecular Weight 176.215
IUPAC Name 1-(ethoxymethoxy)-2-ethynylbenzene
Standard InChI InChI=1S/C11H12O2/c1-3-10-7-5-6-8-11(10)13-9-12-4-2/h1,5-8H,4,9H2,2H3
Standard InChI Key UEEDWNOCIREMIQ-UHFFFAOYSA-N
SMILES CCOCOC1=CC=CC=C1C#C

Introduction

Chemical Structure and Molecular Characteristics

The molecular architecture of 1-(ethoxymethoxy)-2-ethynylbenzene is defined by its substitution pattern on the benzene ring. The ethoxymethoxy group consists of an ethylene glycol-derived ether chain, while the ethynyl group introduces sp-hybridized carbon atoms capable of participating in diverse chemical reactions. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₁H₁₂O₂PubChemLite
Molecular Weight176.21 g/molPubChemLite
SMILES NotationCCOCOC1=CC=CC=C1C#CPubChemLite
InChI KeyUEEDWNOCIREMIQ-UHFFFAOYSA-NPubChemLite

The compound’s planar benzene ring and linear ethynyl group create a conjugated π-system, influencing its electronic properties. Predicted collision cross-sections (CCS) for various adducts, determined via computational methods, are summarized below:

Adductm/zPredicted CCS (Ų)
[M+H]⁺177.09100136.8
[M+Na]⁺199.07294149.6
[M+NH₄]⁺194.11754141.9
[M-H]⁻175.07644131.0

These values reflect the compound’s behavior in mass spectrometry, critical for analytical identification .

Synthetic Methodologies

Williamson Ether Synthesis

A prominent route for synthesizing ether-containing compounds like 1-(ethoxymethoxy)-2-ethynylbenzene involves the Williamson ether synthesis. This two-step process entails deprotonation of an alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. For example, in the synthesis of analogous naphthalene derivatives, 2,5-dibromobenzene-1,4-diol reacts with 1-bromo-2-(2-methoxyethoxy)ethane in the presence of potassium hydroxide (KOH) and dimethyl sulfoxide (Me₂SO) . The reaction proceeds via an Sₙ2 mechanism, yielding the desired ether linkage.

Reaction Conditions:

  • Base: KOH (84.8 mmol) in anhydrous Me₂SO

  • Temperature: Room temperature

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane)

Functionalization of the Ethynyl Group

The ethynyl group can be further functionalized through Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between terminal alkynes and aryl halides. While direct evidence for this compound’s participation in such reactions is limited, analogous ethynylbenzene derivatives are widely used in constructing carbon-carbon bonds .

Physicochemical Properties

Solubility and Reactivity

The ethoxymethoxy group enhances solubility in polar organic solvents (e.g., ethyl acetate, THF), while the ethynyl group contributes to reactivity in alkyne-specific transformations. The compound’s logP value (estimated via computational methods) suggests moderate hydrophobicity, aligning with its potential use in hydrophobic interaction-driven applications.

Spectroscopic Characterization

  • NMR Spectroscopy: The ¹H NMR spectrum would display signals for aromatic protons (δ 6.5–7.5 ppm), ethoxymethoxy methylene (-OCH₂O-, δ 3.5–4.5 ppm), and ethynyl protons (δ 2.5–3.0 ppm) .

  • IR Spectroscopy: Stretching vibrations for C≡C (≈2100 cm⁻¹) and C-O-C (≈1100 cm⁻¹) are characteristic .

Chemical Reactivity and Applications

Oxidation and Reduction Reactions

  • Oxidation: The ethynyl group can be oxidized to a ketone or carboxylic acid using agents like KMnO₄ or CrO₃. For example, oxidation in acidic conditions yields benzophenone derivatives .

  • Reduction: Catalytic hydrogenation (H₂/Pd) reduces the ethynyl group to an ethyl moiety, altering the compound’s conjugation and electronic properties .

Applications in Materials Science

Ethynylbenzene derivatives are pivotal in constructing molecular architectures such as metal-organic frameworks (MOFs) and conjugated polymers. The rigid, linear ethynyl group facilitates π-π stacking interactions, enhancing material stability . In one study, phenylene-ethynylene-based compounds formed interlocked complexes with high thermal stability, attributed to their rigid backbones .

Future Directions

Further research should explore:

  • Catalytic Applications: Leveraging the ethynyl group in cross-coupling reactions to synthesize biaryl compounds.

  • Biological Studies: Investigating cytotoxicity and pharmacokinetics, building on structural analogs’ reported bioactivities.

  • Advanced Materials: Incorporating the compound into supramolecular assemblies for optoelectronic devices.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator